molecular formula C10H5Cl7O B10799305 (1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene

(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene

Cat. No.: B10799305
M. Wt: 389.3 g/mol
InChI Key: ZXFXBSWRVIQKOD-TYVVAKASSA-N
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Description

(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[62102,703,5]undec-9-ene is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions, cyclization steps, and the introduction of oxygen atoms into the tetracyclic framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The optimization of reaction conditions and the use of efficient purification techniques are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the structure.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polycyclic chlorinated compounds and their interactions with various reagents.

Biology

The compound’s biological activity is of interest in the field of biochemistry and pharmacology. Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is evaluated for its potential therapeutic applications. Its unique structure may offer opportunities for the development of new drugs or treatments for specific diseases.

Industry

In the industrial sector, this compound is used as a precursor for the synthesis of other complex molecules. Its reactivity and stability make it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which (1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological responses. The compound’s multiple chlorine atoms and tetracyclic structure contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the presence of an oxygen atom within its tetracyclic framework. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H5Cl7O

Molecular Weight

389.3 g/mol

IUPAC Name

(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene

InChI

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1?,2?,3-,4+,5-,8-,9+/m1/s1

InChI Key

ZXFXBSWRVIQKOD-TYVVAKASSA-N

Isomeric SMILES

[C@@H]12[C@@H](O1)C3C([C@H]2Cl)[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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